

Unveiling Novel GSPT1 Molecular Glue Degraders: A Technical Guide

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Compound of Interest

Compound Name: GSPT1 degrader-4

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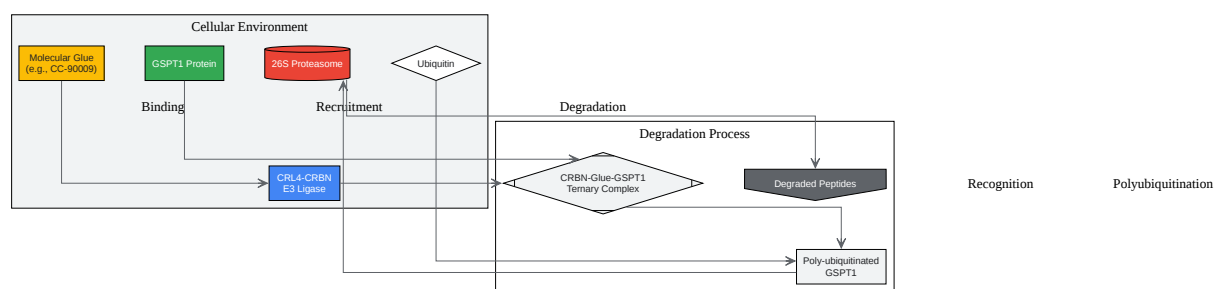
This technical guide provides an in-depth overview of the identification and characterization of novel molecular glue degraders targeting the G1 to S phase transition 1 (GSPT1) protein. GSPT1, a key factor in translation termination, has emerged as a compelling therapeutic target in oncology, particularly for cancers driven by oncogenes like MYC.[1] Molecular glue degraders represent a promising therapeutic modality, reprogramming E3 ubiquitin ligases to induce the degradation of proteins not typically targeted for ubiquitination.[1] This guide details the underlying molecular mechanisms, experimental workflows for discovery and validation, comprehensive protocols for key assays, and quantitative data on known GSPT1 degraders.

The Mechanism of GSPT1 Molecular Glue Degradation

GSPT1 is not constitutively targeted by the ubiquitin-proteasome system (UPS). Its degradation is induced by molecular glue degraders, which are small molecules that promote a new interaction between GSPT1 and a substrate receptor of an E3 ubiquitin ligase.[1] The primary E3 ligase complex involved is the Cullin-RING Ligase 4 (CRL4) associated with its substrate receptor Cereblon (CRBN), forming the CRL4CRBN complex.[1]

The molecular glue binds to a pocket in CRBN, inducing a conformational change on its surface. This altered surface is then recognized by a structural degron, a specific beta-hairpin motif, present in the GSPT1 protein.[1][2] This drug-induced proximity leads to the formation of

a stable ternary complex consisting of CRBN, the molecular glue, and GSPT1.[1] Once this complex is formed, GSPT1 is polyubiquitinated by the E3 ligase machinery, marking it for recognition and subsequent degradation by the 26S proteasome.[1] The resulting depletion of GSPT1 disrupts translation termination, leading to ribosomal stalling and activation of the integrated stress response (ISR), which can ultimately trigger p53-independent apoptosis in cancer cells.[1]

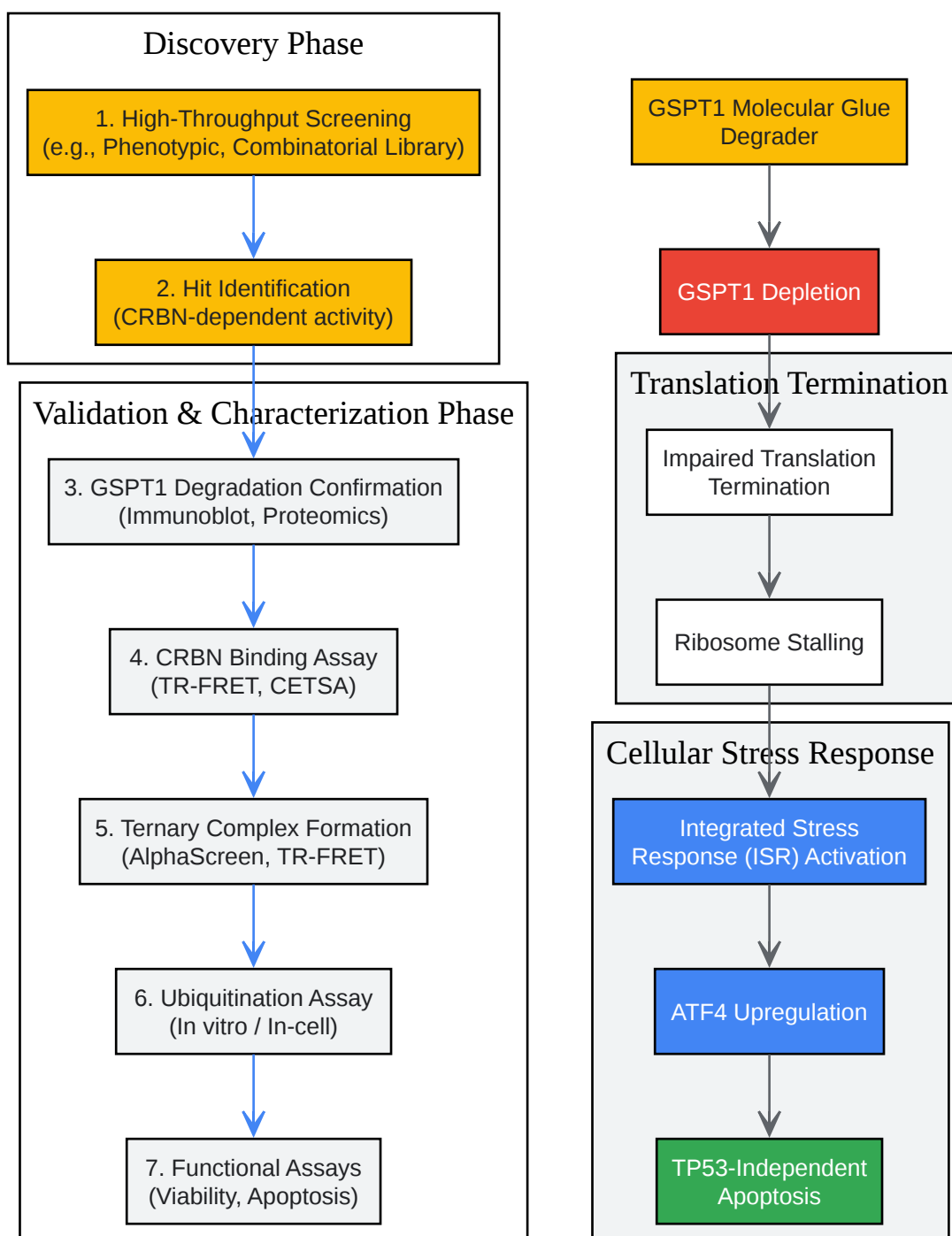


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Figure 1: Molecular glue-mediated GSPT1 degradation pathway.

Discovery and Validation Workflow

The identification of novel GSPT1 degraders typically follows a multi-step workflow, beginning with high-throughput screening and culminating in detailed mechanistic studies.



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